molecular formula C8H9F3 B2713915 1-(Trifluorovinyl)cyclohex-1-ene CAS No. 243863-42-5

1-(Trifluorovinyl)cyclohex-1-ene

Cat. No.: B2713915
CAS No.: 243863-42-5
M. Wt: 162.155
InChI Key: UIYQTTDUBGCJOQ-UHFFFAOYSA-N
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Description

1-(Trifluorovinyl)cyclohex-1-ene is a chemical compound with the molecular formula C₈H₉F₃. It is a halogenated compound, specifically containing fluorine atoms, which imparts unique properties to the molecule. This compound is primarily used in research settings, particularly in the field of proteomics .

Scientific Research Applications

1-(Trifluorovinyl)cyclohex-1-ene has several scientific research applications:

Safety and Hazards

The safety data sheet for 1-(Trifluorovinyl)cyclohex-1-ene indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Preparation Methods

The synthesis of 1-(Trifluorovinyl)cyclohex-1-ene involves several steps and specific reaction conditions. One common synthetic route includes the reaction of cyclohexene with a trifluorovinylating agent under controlled conditions. The reaction typically requires a catalyst to facilitate the addition of the trifluorovinyl group to the cyclohexene ring. Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

1-(Trifluorovinyl)cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the trifluorovinyl group into a trifluoroethyl group.

    Substitution: The trifluorovinyl group can participate in substitution reactions, where other functional groups replace one or more of the fluorine atoms.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 1-(Trifluorovinyl)cyclohex-1-ene exerts its effects involves interactions at the molecular level. The trifluorovinyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .

Comparison with Similar Compounds

1-(Trifluorovinyl)cyclohex-1-ene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the cyclohexene ring with a trifluorovinyl group, imparting distinct chemical and physical properties .

Properties

IUPAC Name

1-(1,2,2-trifluoroethenyl)cyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3/c9-7(8(10)11)6-4-2-1-3-5-6/h4H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYQTTDUBGCJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C(=C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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